methyl 2-(2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
Methyl 2-(2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 5, a pyrrole ring at position 4, and a sulfanyl-acetamido-benzoate moiety. This compound’s structural complexity suggests utility in drug discovery, particularly in targeting enzymes or receptors sensitive to triazole derivatives.
Properties
IUPAC Name |
methyl 2-[[2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4S/c1-31-17-11-9-16(10-12-17)21-25-26-23(28(21)27-13-5-6-14-27)33-15-20(29)24-19-8-4-3-7-18(19)22(30)32-2/h3-14H,15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLVLGRUSYPHFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, followed by the introduction of the pyrrole and methoxyphenyl groups. The final steps involve the formation of the ester and amide linkages.
Formation of the Triazole Core: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.
Introduction of Pyrrole and Methoxyphenyl Groups: The pyrrole group can be introduced through a condensation reaction with an appropriate aldehyde, while the methoxyphenyl group can be added via a nucleophilic substitution reaction.
Formation of Ester and Amide Linkages: The ester linkage is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst. The amide linkage is formed by reacting the amine derivative with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and methoxyphenyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the triazole ring and the ester group, potentially converting them to amines and alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as Friedel-Crafts alkylation or acylation.
Major Products
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Methyl 2-(2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its complex structure and functional groups.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of methyl 2-(2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s triazole and pyrrole rings are known to interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in triazole substituents and acetamide-linked aromatic groups. Key comparisons include:
Key Observations :
- Substituent Electronic Effects : The 4-methoxyphenyl group in the target compound provides electron-donating properties, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in ) that may reduce metabolic stability.
- Solubility and Bioavailability : The methyl benzoate group likely enhances aqueous solubility compared to hydrophobic substituents like trifluoromethylphenyl .
- Biological Activity : The furyl-substituted analogue in exhibits antifungal activity, suggesting that the target compound’s methoxyphenyl group may similarly influence antimicrobial potency.
Computational Similarity Analysis
Using Tanimoto coefficient-based molecular fingerprinting (as in ), the target compound’s similarity to analogues can be quantified:
Insights :
- The methoxyphenyl group’s electron-donating nature may enhance binding to cytochrome P450 enzymes compared to furyl or benzotriazolemethyl groups.
Pharmacological and Physicochemical Comparisons
- Antimycobacterial Activity: Nitro-substituted triazoles (e.g., in ) show enhanced activity over non-nitro analogues.
- CMC Values : While direct data for the target compound is unavailable, quaternary ammonium compounds with similar sulfanyl groups exhibit critical micelle concentrations (CMC) in the 0.4–8.3 mM range , suggesting comparable aggregation behavior.
- Synthetic Routes: The target compound’s synthesis likely parallels methods for triazole derivatives, involving condensation of 4-amino-triazole intermediates with substituted benzaldehydes or acetamide precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
